(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate physical properties
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate physical properties
[1]
Executive Summary
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a high-value chiral diamine intermediate used extensively in medicinal chemistry. It serves as a critical building block for the synthesis of peptide surrogates, heterocycles, and linker systems in drug discovery. Its structure features a tert-butoxycarbonyl (Boc) protected primary amine at the chiral center and a reactive secondary methylamine, allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physical properties, synthesis, and handling protocols for research applications.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound is an (S)-enantiomer of a vicinal diamine derivative. The steric bulk of the Boc group combined with the basicity of the methylamino group defines its reactivity profile.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate |
| Common Synonyms | Boc-Dap(Me)-H; (S)-1-(Methylamino)-2-(Boc-amino)propane |
| CAS Number | 873221-70-6 |
| Molecular Formula | C |
| Molecular Weight | 188.27 g/mol |
| SMILES | CC(CNC)NC(=O)OC(C)(C)C |
| Chirality | (S)-Configuration |
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the orthogonal amine functionalities.
Figure 1: Functional group topology of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate.
Physicochemical Profile
Understanding the physical state and solubility parameters is crucial for purification and reaction planning.
Physical Constants
| Property | Value / Range | Notes |
| Physical State | Colorless to pale yellow oil | Often solidifies upon prolonged storage at -20°C. |
| Boiling Point | ~271°C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| Flash Point | ~118°C | Estimated.[2] |
| Density | 0.947 ± 0.06 g/cm³ | Liquid phase at 20°C. |
| pKa (Conj. Acid) | ~10.5 (Methylamine) | The carbamate NH is non-basic. |
| LogP | ~1.2 | Moderately lipophilic. |
Solubility & Stability
-
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO. Moderately soluble in water; solubility increases significantly in acidic aqueous buffers (pH < 9).
-
Stability: Stable under standard laboratory conditions. Hydrolytically stable at neutral/basic pH. The Boc group is cleaved by strong acids (TFA, HCl/Dioxane).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthesis & Purification Workflows
The most reliable synthesis route avoids the risk of racemization and over-alkylation by utilizing reductive amination of the corresponding Boc-amino aldehyde.
Recommended Synthetic Pathway
Precursor: (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (Boc-L-Alaninal).
Figure 2: Reductive amination pathway from Boc-L-Alaninal.
Detailed Protocol
-
Imine Formation: Dissolve Boc-L-Alaninal (1.0 equiv) in anhydrous Methanol (0.2 M). Add Methylamine (2.0 equiv, typically as a solution in THF or MeOH). Stir at 0°C to RT for 1–2 hours.
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH
, 1.5 equiv) portion-wise. Note: NaBH CN can be used for milder conditions if sensitive groups are present. -
Quench: After reaction completion (TLC monitoring), quench with saturated NH
Cl solution. -
Extraction: Remove volatiles under vacuum. Extract the aqueous residue with DCM (3x).
-
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH
OH additive to prevent streaking of the amine.
Analytical Characterization
Validating the identity and purity of the compound requires checking for the integrity of the Boc group and the presence of the methyl group.
NMR Spectroscopy Expectations ( H NMR, CDCl )
- 1.44 ppm (s, 9H): Boc tert-butyl protons (Characteristic singlet).
- 1.10 ppm (d, 3H): Methyl group of the alanine backbone.
- 2.45 ppm (s, 3H): N-Methyl protons (Singlet, diagnostic for product formation).
- 2.60–2.80 ppm (m, 2H): Methylene protons adjacent to the methylamine.
- 3.80 ppm (m, 1H): Methine proton at the chiral center.
- 4.80 ppm (br s, 1H): Carbamate NH.
Mass Spectrometry[2]
-
Method: ESI-MS (Positive Mode).
-
Expected Ion: [M+H]
= 189.28 m/z. -
Fragment: Loss of Boc group often observed ([M+H - 100]
).
Handling, Safety & Stability
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which remove the Boc group).
Storage
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidation or carbonate formation from atmospheric CO
.
References
-
Biosynth. tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Page. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107247829, tert-butyl N-[1-(butylamino)propan-2-yl]carbamate. (Analogous Structure Reference). Retrieved from [1]
-
Aceschem. Product Information for CAS 873221-70-6. Retrieved from
-
Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate (CN104086460B). (Methodology Reference). Retrieved from
